Home > Products > Screening Compounds P54084 > PROTAC CDK9 degrader-6
PROTAC CDK9 degrader-6 -

PROTAC CDK9 degrader-6

Catalog Number: EVT-12522425
CAS Number:
Molecular Formula: C42H49Cl2N9O8
Molecular Weight: 878.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC CDK9 degrader-6 is a novel compound designed to target and degrade Cyclin-Dependent Kinase 9 (CDK9), a key player in transcriptional regulation and implicated in various cancers. The development of this compound is part of a broader trend in targeted protein degradation, utilizing Proteolysis Targeting Chimeras (PROTACs) to selectively eliminate specific proteins involved in disease processes.

Source

The PROTAC CDK9 degrader-6 was synthesized as part of research efforts aimed at enhancing the efficacy of cancer therapies by selectively degrading proteins that contribute to tumor growth and survival, particularly in aggressive forms of cancer such as those driven by MYC oncogenes .

Classification

PROTAC CDK9 degrader-6 falls under the classification of targeted protein degraders, specifically designed to induce ubiquitination and subsequent proteasomal degradation of CDK9. It is categorized within a class of compounds known for their ability to form ternary complexes with target proteins and E3 ligases, facilitating selective degradation .

Synthesis Analysis

Methods

The synthesis of PROTAC CDK9 degrader-6 involves several key steps:

  1. Selection of Linker: The choice of linker is critical for the efficacy of PROTACs. In this case, a biphenyl linker was utilized due to its rigidity, which promotes favorable ternary complex formation with CDK9 and the Cereblon E3 ligase .
  2. Use of Selective Inhibitors: The compound was developed using the ultra-selective CDK9 inhibitor KI-ARv-03 as a recruitment moiety, which was identified through a Small Molecule Microarray screening platform .
  3. Library Construction: A library of bivalent degraders was constructed using commercially available linkers, enabling the evaluation of various structural configurations for optimal activity against CDK9 .

Technical Details

The synthesis process includes:

  • Chemical Reactions: The intrinsic primary amine functionality of the KI-ARv-03 molecule was leveraged for linker attachment.
  • Optimization Studies: Subsequent optimization focused on enhancing degradation kinetics and selectivity through structural modifications .
Molecular Structure Analysis

Structure

The molecular structure of PROTAC CDK9 degrader-6 features:

  • A biphenyl linker, which enhances rigidity and promotes effective binding to both CDK9 and the E3 ligase.
  • A CDK9 inhibitor moiety, which ensures specificity in targeting the kinase.

Data

Structural analysis through molecular dynamics simulations has provided insights into the stability and dynamic behavior of PROTAC CDK9 degrader-6 within its target complex. These simulations help assess parameters such as root mean square deviation (RMSD) and solvent-accessible surface area (SASA) .

Chemical Reactions Analysis

Reactions

The mechanism by which PROTAC CDK9 degrader-6 induces degradation involves:

  1. Formation of Ternary Complex: The compound binds simultaneously to CDK9 and Cereblon, an E3 ubiquitin ligase.
  2. Ubiquitination: This interaction leads to the ubiquitination of CDK9.
  3. Proteasomal Degradation: Ubiquitinated proteins are recognized by the proteasome, leading to their degradation .

Technical Details

Studies have shown that varying concentrations can affect degradation rates due to a phenomenon known as the "hook effect," where excessive concentrations disrupt ternary complex formation .

Mechanism of Action

Process

The mechanism of action for PROTAC CDK9 degrader-6 involves:

  1. Binding to Target: The compound selectively binds to CDK9.
  2. Recruitment of E3 Ligase: It simultaneously recruits Cereblon, facilitating the formation of a ternary complex.
  3. Ubiquitination and Degradation: Following complex formation, CDK9 undergoes ubiquitination, marking it for proteasomal degradation.

Data

Experimental data indicate that treatment with PROTAC CDK9 degrader-6 results in significant reductions in CDK9 levels within cells, maintaining low levels for extended periods post-treatment due to slow resynthesis rates .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Specific molecular weight data should be referenced from experimental results.
  • Solubility: The solubility profile indicates moderate solubility, which is crucial for cellular uptake.

Chemical Properties

  • Lipophilicity (LogP): A measure indicating how well the compound can cross cellular membranes.
  • Absorption and Distribution: Evaluated through pharmacokinetic studies to assess bioavailability.

Relevant data on these properties can be derived from studies involving similar compounds within the PROTAC class .

Applications

Scientific Uses
PROTAC CDK9 degrader-6 has potential applications in:

  • Cancer Therapy: Particularly in treating MYC-driven malignancies where CDK9 plays a pivotal role in transcriptional regulation.
  • Research Tool: It serves as a valuable tool for studying protein degradation pathways and cellular signaling mechanisms.

The ongoing research emphasizes its role in enhancing therapeutic strategies against resistant cancer phenotypes by providing a novel approach to targeted therapy through selective protein degradation .

Properties

Product Name

PROTAC CDK9 degrader-6

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide

Molecular Formula

C42H49Cl2N9O8

Molecular Weight

878.8 g/mol

InChI

InChI=1S/C42H49Cl2N9O8/c43-27-12-10-13-28(44)36(27)39(58)49-30-23-47-51-37(30)40(59)48-25-18-21-52(22-19-25)34(56)15-7-5-3-1-2-4-6-8-20-45-33(55)24-46-29-14-9-11-26-35(29)42(61)53(41(26)60)31-16-17-32(54)50-38(31)57/h9-14,23,25,31,46H,1-8,15-22,24H2,(H,45,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57)

InChI Key

SRUVBNFPTDBESG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.